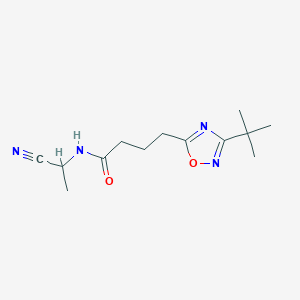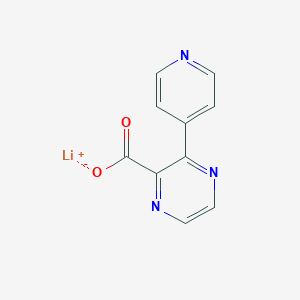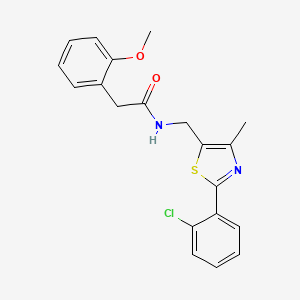![molecular formula C21H16Cl2N4O3 B2418973 3-benzyl-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921854-60-6](/img/structure/B2418973.png)
3-benzyl-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-benzyl-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . The pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps . For instance, the synthesis of N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3 (4H)-carboxamide (DHFP) consists of three steps . The first step is the addition of benzylamine to the isocyanate on 4-(isocyanatomethyl)furan-3-carbonyl azide .Applications De Recherche Scientifique
CDK2 Inhibition for Cancer Treatment
This compound has been identified as a potential inhibitor of CDK2, a protein kinase that plays a crucial role in cell proliferation . CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .
Cell Cycle Progression Alteration
The compound has been found to significantly alter cell cycle progression . This could potentially be used to control the growth of cancer cells and other rapidly dividing cells .
Apoptosis Induction
The compound has been shown to induce apoptosis within HCT cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it can lead to the death of cancer cells .
Molecular Docking Simulation
The compound has been used in molecular docking simulations to confirm its good fit into the CDK2 active site through essential hydrogen bonding with Leu83 . This helps in understanding the interaction of the compound with the target protein .
In Silico ADMET Studies
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity . This helps in predicting the absorption, distribution, metabolism, excretion, and toxicity of the compound .
Antioxidant Studies
While not directly related to the exact compound, similar compounds with N-substituted benzyl/phenyl groups have been studied for their antioxidant properties . This suggests potential antioxidant applications for the compound .
Propriétés
IUPAC Name |
3-benzyl-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O3/c1-26-11-14(19(28)24-13-7-8-15(22)16(23)9-13)17-18(26)20(29)27(21(30)25-17)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,24,28)(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXQDWBMTFSRIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2418891.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B2418894.png)
![2-[(1-Ethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2418897.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2418898.png)


![N-benzyl-1-(furan-2-ylmethyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2418904.png)



![1-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]-3,3-dimethyl-2-azetanone](/img/structure/B2418911.png)

![2-{[2-(3-Chloroanilino)-2-oxoethyl]sulfonyl}acetic acid](/img/structure/B2418913.png)